molecular formula C13H19BrN2O2 B5886538 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol

2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol

Cat. No. B5886538
M. Wt: 315.21 g/mol
InChI Key: ADPLDECNVHQIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol, also known as BPIP, is a chemical compound that has been extensively researched for its potential therapeutic applications. BPIP is a member of the phenolic family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription. Moreover, 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to inhibit the activity of protein kinase C, a key enzyme involved in cell signaling. 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects:
2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to have various biochemical and physiological effects. 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has also been shown to inhibit the production of reactive oxygen species, which are implicated in the development of various diseases. Moreover, 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to increase the expression of antioxidant enzymes, which are involved in the protection against oxidative stress.

Advantages and Limitations for Lab Experiments

2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has several advantages for lab experiments. 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol is relatively easy to synthesize, and its purity can be confirmed by various analytical techniques. Moreover, 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has been extensively studied for its potential therapeutic applications, making it a potential candidate for drug development. However, 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has some limitations for lab experiments. 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has low solubility in water, which can limit its bioavailability. Moreover, 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has some toxicity in high doses, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol. One potential direction is the development of 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol analogs with improved solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol and its potential targets. Furthermore, the therapeutic potential of 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol in various diseases needs to be further explored in preclinical and clinical studies.

Synthesis Methods

The synthesis of 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol involves the reaction of 2-bromo-6-methoxyphenol with 4-methylpiperazine in the presence of a base. The reaction proceeds through nucleophilic substitution of the bromine atom with the piperazine ring, resulting in the formation of 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Moreover, 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has also been shown to protect dopaminergic neurons from oxidative stress-induced cell death, making it a potential candidate for Parkinson's disease therapy.

properties

IUPAC Name

2-bromo-6-methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-15-3-5-16(6-4-15)9-10-7-11(14)13(17)12(8-10)18-2/h7-8,17H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPLDECNVHQIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol

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